Barium selenide (BaSe)

Semiconductor physics Optoelectronics Band gap engineering

Barium selenide (BaSe, CAS 1304-39-8) is the only alkaline earth chalcogenide with an indirect band gap of ~1.8 eV—critical for solar radiometry photocells that outperform elemental selenium under high-flux irradiation. Its direct optical band gap can be precisely tuned from 1.33 to 3.37 eV via chemical bath deposition time alone, eliminating multi-compound procurement for wavelength-specific devices. Occupying the intermediate electronic position between wide-gap BaS and semimetallic BaTe, BaSe cannot be substituted without redesigning optoelectronic architecture. Procure research-grade BaSe for atmosphere-sensitive, high-purity applications where band-gap precision defines device performance.

Molecular Formula BaSe
Molecular Weight 216.3 g/mol
CAS No. 1304-39-8
Cat. No. B073953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium selenide (BaSe)
CAS1304-39-8
Molecular FormulaBaSe
Molecular Weight216.3 g/mol
Structural Identifiers
SMILES[Se]=[Ba]
InChIInChI=1S/Ba.Se
InChIKeyYWDGEUIDOIIHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Selenide (BaSe) Procurement: Technical Specifications and CAS 1304-39-8 Overview for Semiconductor Research


Barium selenide (BaSe, CAS 1304-39-8) is an inorganic binary compound belonging to the alkaline earth chalcogenide family. It crystallizes in the cubic rock salt (NaCl-type) structure with space group Fm3m (No. 225) and a lattice parameter of 662.9 pm at room temperature [1]. The compound appears as a white crystalline powder under ideal conditions but typically exhibits coloration due to atmospheric oxidation; its melting point is 1782°C and density is 5.02 g/cm³ . BaSe is highly moisture-sensitive and reacts with water, necessitating handling under inert atmosphere conditions . It is commercially available from specialized chemical suppliers in research quantities with purities typically ranging from 99% to 99.9% [2].

Why Barium Selenide (BaSe) Cannot Be Substituted with Other Alkaline Earth Chalcogenides in Optoelectronic Applications


Within the alkaline earth chalcogenide family (BaO, BaS, BaSe, BaTe), each compound exhibits distinct electronic and optical properties that preclude generic substitution. The fundamental band gap varies systematically with the anion: BaO is a wide-gap insulator, while BaTe approaches semimetallic behavior. BaSe occupies a critical intermediate position with a band gap of approximately 1.8 eV, the narrowest among the lighter alkaline earth chalcogenides [1]. Critically, the electronic band structure reveals that the fundamental energy gap is indirect (Γ-X) for BaS, BaSe, and BaTe, but direct (X-X) for BaO [2], fundamentally altering the nature of optical transitions and device applicability. Substituting BaSe with BaS (higher band gap) would shift the absorption edge to shorter wavelengths, while BaTe (lower band gap) would produce different electrical characteristics including substantially higher electron affinity (1.43 eV for BaTe vs. 0.95 eV for BaSe) [3]. These quantifiable differences in band structure, gap magnitude, and electronic affinity mean that devices designed around BaSe cannot simply accept alternative barium chalcogenides without complete redesign of the optoelectronic architecture.

Barium Selenide (BaSe) Quantitative Differentiation Evidence: Comparative Data for Procurement Decision-Making


BaSe Exhibits the Lowest Band Gap Among Alkaline Earth Chalcogenides (Excluding BaTe), Enabling Distinct Spectral Response

Barium selenide possesses an energy band gap of approximately 1.8 eV at room temperature, which is the lowest among alkaline earth chalcogenides excluding BaTe (which has a narrower gap). This value is substantially lower than BaS and dramatically lower than BaO [1][2]. The indirect nature of this band gap (Γ-X transition) distinguishes BaSe from BaO, which has a direct (X-X) fundamental gap [2]. This band gap position situates BaSe in the visible-to-near-infrared spectral response region, providing a unique optoelectronic window not accessible with BaS or BaO.

Semiconductor physics Optoelectronics Band gap engineering

BaSe Delivers Quasi-Linear Photoresponse Under Intense Solar Irradiance Where Elemental Selenium Photocells Saturate

Barium selenide has been deployed in specialized photocells for measuring solar irradiance because elemental selenium-based photocells exhibit output decline and saturation under intense solar radiation. In contrast, BaSe maintains a quasi-linear response across the measurement range from 2000 Å to 7200 Å when used with a double monochromator as a spectrum analyzer . Portable BaSe-based units employ narrowband interference glass filters (20-50 Å halfwidth) in 14 discrete steps covering 3100 Å to 16,300 Å, with a field of view constrained to <3° of solar irradiance over the solar disk .

Solar irradiance measurement Photocell technology Radiometry

BaSe Electron Affinity (0.95 eV) Falls Between BaS (0.84 eV) and BaTe (1.43 eV), Enabling Tailored Cathode/Interface Engineering

Measurements of thermionic emission and electrical conductivity as a function of temperature for the barium chalcogenide series yielded electron affinity values of 0.57 eV for BaO, 0.84 eV for BaS, 0.95 eV for BaSe, and 1.43 eV for BaTe [1]. These values were determined to be essentially independent of the state of activation of the samples. BaSe occupies an intermediate position with an electron affinity that is 0.11 eV higher than BaS and 0.48 eV lower than BaTe [1].

Thermionic emission Electron affinity Cathode materials

BaSe Phase Transition Pressure (6.1 GPa) Differs from BaS (7.2 GPa) and BaTe (5.0 GPa), Influencing High-Pressure Material Selection

Under high pressure, barium chalcogenides undergo a structural phase transition from the NaCl-type (B1) to CsCl-type (B2) phase. Calculated phase transition pressures using a two-body inter-ionic potential approach with modified ionic charge were 7.2 GPa for BaS, 6.1 GPa for BaSe, and 5.0 GPa for BaTe [1]. These calculated values align closely with experimental data: 6.5 GPa for BaS, 6.0±0.2 GPa for BaSe, and 4.8±0.3 GPa for BaTe [1].

High-pressure physics Phase transitions Elastic properties

BaSe Films Exhibit Tunable Direct Band Gap (1.33-3.37 eV) via Deposition Time Control in Chemical Bath Deposition

Barium selenide thin films deposited via chemical bath deposition (CBD) on glass substrates exhibit a direct optical band gap that can be tuned from 1.33 eV to 3.37 eV by varying the deposition time from 20 to 24 hours [1]. XRD analysis confirms polycrystalline hexagonal structure with preferential orientation along (021) and (201) planes for 20-hour and 22-hour depositions, respectively, and (111) orientation for 24-hour deposition [1]. This tunability is specific to the thin film processing method and is not an intrinsic bulk property.

Thin film deposition Optical band gap tuning Chemical bath deposition

BaSe Handling Requires Inert Atmosphere Due to Moisture Sensitivity and Water Reactivity, a Critical Procurement Consideration

Barium selenide is very moisture sensitive and decomposes upon contact with water [1]. The compound reacts with H₂O, and aqueous precipitation methods cannot be used for its preparation . Suppliers package BaSe under argon or vacuum for hygroscopic and air-sensitive materials [2], and shipping requires hazardous material labeling with adult signature upon delivery due to toxic nature (H300+H330-H373 hazard statements) .

Material stability Handling protocols Safety assessment

Barium Selenide (BaSe) Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Solar Irradiance Measurement Photocells Requiring High-Intensity Linear Response

BaSe is the material of choice for constructing photocells used in solar radiometry where elemental selenium alternatives exhibit output saturation and decline under intense solar radiation . The quasi-linear response of BaSe across the 2000-7200 Å range, combined with its operational capability from 3100 Å to 16,300 Å when paired with narrowband interference filters, enables accurate solar spectral irradiance measurements at global observation points . Procurement of BaSe for this application is justified by the demonstrated performance advantage over selenium under high-flux conditions, a differentiation verified through direct head-to-head comparison .

Thin-Film Optoelectronic Device Fabrication with Tunable Band Gap Requirements

Researchers developing thin-film photodetectors, LEDs, or photovoltaic devices that require specific band gap values within the 1.33-3.37 eV range can utilize BaSe thin films deposited via chemical bath deposition [1]. By controlling deposition time between 20-24 hours, the direct optical band gap can be precisely tuned without changing source materials [1]. This tunability eliminates the need to procure multiple different chalcogenide compounds for wavelength-specific device optimization. XRD-verified polycrystalline hexagonal films with controllable preferential orientation ((021), (201), or (111)) provide additional structural parameter control [1].

Fundamental Semiconductor Research on Intermediate-Gap Alkaline Earth Chalcogenides

BaSe serves as a critical reference material for studies of the alkaline earth chalcogenide series, occupying the intermediate band gap position (~1.8 eV indirect) between the wide-gap BaS (~3.8 eV) and the narrow-gap/semimetallic BaTe [2]. Its electron affinity of 0.95 eV similarly falls between BaS (0.84 eV) and BaTe (1.43 eV) [3]. Researchers investigating systematic trends in electronic structure, optical properties, or pressure-induced phase transitions require BaSe as the specific selenium-containing member to complete comparative datasets across the BaO-BaS-BaSe-BaTe series. The compound's rock salt crystal structure (Fm3m, a=662.9 pm) [4] provides a well-defined crystallographic baseline for computational and experimental studies.

High-Pressure Phase Transition Studies at the 6.0 GPa Regime

BaSe undergoes a pressure-induced NaCl (B1) to CsCl (B2) phase transition at 6.0±0.2 GPa (experimental) [5], a pressure regime distinct from both BaS (6.5 GPa) and BaTe (4.8 GPa) [5]. For high-pressure physics experiments or materials testing at or near 6.0 GPa, BaSe provides a specific phase transition marker that differs from its barium chalcogenide analogs. The material's volume collapse behavior and elastic property evolution (including second- and third-order elastic constants) under pressure have been characterized, enabling its use as a calibrated reference in diamond anvil cell experiments or shock physics studies [5].

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